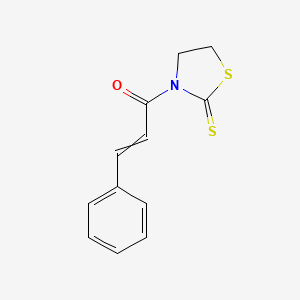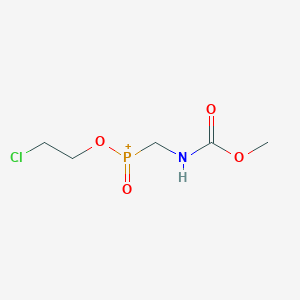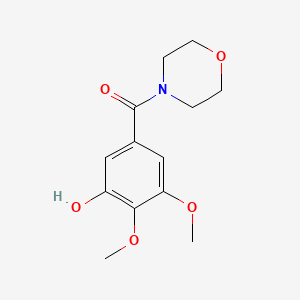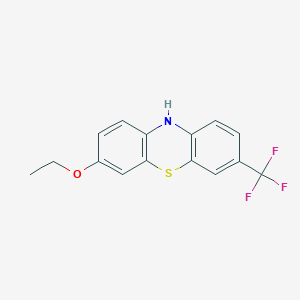
3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. The presence of the ethoxy and trifluoromethyl groups in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine typically involves the introduction of the ethoxy and trifluoromethyl groups onto the phenothiazine core. One common method involves the nucleophilic aromatic substitution reaction where an ethoxy group is introduced using ethoxide ions. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides, alkoxides, or amines under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, it may act as a dopamine receptor antagonist, thereby modulating neurotransmitter levels in the brain. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine antipsychotic.
Promethazine: Another phenothiazine used as an antiemetic and antihistamine.
Fluphenazine: A phenothiazine derivative with potent antipsychotic properties.
Uniqueness
3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of the ethoxy and trifluoromethyl groups, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazines. These modifications can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
CAS No. |
72701-22-5 |
|---|---|
Molecular Formula |
C15H12F3NOS |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-ethoxy-7-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C15H12F3NOS/c1-2-20-10-4-6-12-14(8-10)21-13-7-9(15(16,17)18)3-5-11(13)19-12/h3-8,19H,2H2,1H3 |
InChI Key |
YVARGEXZIOGYGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
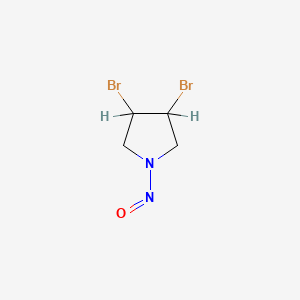

oxophosphanium](/img/structure/B14477891.png)

![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)

![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
